molecular formula C25H29N3O3S3 B2786716 ethyl 6-methyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 670270-25-4

ethyl 6-methyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2786716
CAS No.: 670270-25-4
M. Wt: 515.71
InChI Key: XWVUJNNMJMSDHH-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzothiophene core fused with a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene system.

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S3/c1-4-31-25(30)21-16-10-9-13(2)11-18(16)34-24(21)28-19(29)12-32-22-20-15-7-5-6-8-17(15)33-23(20)27-14(3)26-22/h13H,4-12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVUJNNMJMSDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzothiophene core through a cyclization reaction. This is followed by the introduction of the various functional groups through a series of substitution and addition reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to allow for large-scale production. Additionally, purification steps such as recrystallization or chromatography would be necessary to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions can vary widely, but often involve the use of solvents such as dichloromethane or ethanol, as well as temperature control to ensure optimal reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound could result in the formation of a carboxylic acid, while reduction could result in the formation of an alcohol

Scientific Research Applications

Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The compound can be used to study the effects of heterocyclic compounds on biological systems, including their interactions with proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, as well as in the production of fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to various biological effects. The specific pathways involved can vary depending on the target, but often involve changes in gene expression, protein function, or cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole and Spirocyclic Systems

Compounds synthesized in , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, share similarities with the target compound in their use of heterocyclic frameworks (e.g., benzothiazole vs. benzothiophene) and spirocyclic or tricyclic motifs. Key differences include:

  • Synthetic Routes : Both classes employ multi-step reactions involving cyclization and amidation. However, the target compound’s tricyclic core likely requires more stringent stereochemical control during synthesis .

Tricyclic Systems with Thia/Aza Substituents

describes 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives , which differ from the target compound in their tetracyclic architecture and substitution patterns (e.g., 4-methoxyphenyl vs. methyl groups). These analogues highlight:

  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxy/hydroxy substituents in ’s compounds may increase solubility in polar solvents compared to the target’s methyl group, which prioritizes hydrophobic interactions .
  • Stability : The absence of ester groups in ’s compounds suggests greater metabolic stability, whereas the target’s ethyl ester could serve as a prodrug moiety .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Analogues Analogues
Core Structure Benzothiophene + Tricyclic thia/diaza system Spiro[4.5]decane + benzothiazole Tetracyclic dithia/aza system
Key Substituents Ethyl ester, methyl group, thioacetamido linker Dimethylamino-phenyl, hydroxyl groups Methoxy/hydroxy-phenyl groups
Solubility (Predicted) Moderate (lipophilic ester vs. polar linker) High (polar substituents) Moderate (depends on aryl substitution)
Synthetic Complexity High (tricyclic stereochemistry) Moderate (spirocyclic control) High (tetracyclic strain)

Table 2: Analytical Techniques Referenced

Technique Application in Target Compound (Inferred) Example from Evidence
NMR Spectroscopy Confirm tricyclic connectivity and substituent positions Used for Zygocaperoside (1H/13C-NMR)
IR Spectroscopy Identify ester carbonyl (C=O) and amide (N–H) stretches Applied to spirocyclic amides
Elemental Analysis Validate purity and molecular formula Critical for ’s derivatives

Research Findings and Implications

  • Synthetic Challenges : The target compound’s tricyclic system likely demands advanced techniques (e.g., high-resolution NMR) for structural validation, as seen in ’s isolation protocols .
  • Structure-Activity Relationships (SAR): Analogues in and suggest that aryl substituents and heteroatom placement critically modulate bioactivity.
  • Limitations : Without direct data, predictions about the target compound’s pharmacokinetics or toxicity remain speculative. Further studies should prioritize synthesis and in vitro profiling.

Biological Activity

Chemical Structure and Properties

ETB is characterized by a unique structural framework that includes:

  • Molecular Formula : C20H26N4O2S2
  • Molecular Weight : 426.57 g/mol
  • Functional Groups : The presence of a benzothiophene moiety, thiazole ring, and multiple nitrogen atoms contributes to its diverse biological interactions.

Anticancer Properties

Recent studies have indicated that ETB exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Apoptosis Induction : ETB triggers apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, preventing their progression and proliferation.
  • Inhibition of Metastasis : ETB reduces the migratory and invasive capabilities of cancer cells, suggesting potential use in preventing metastasis.

Antimicrobial Activity

ETB has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown:

  • Inhibition of Bacterial Growth : ETB exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound has shown efficacy against various fungal strains, indicating its broad-spectrum antimicrobial potential.

The biological activity of ETB can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : ETB may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Study 1: Anticancer Effects on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with ETB resulted in a significant decrease in cell viability (IC50 = 12 µM). The mechanism was linked to increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of ETB, the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. This suggests potential for development into an antimicrobial agent.

Summary of Biological Activities

Activity TypeEffectiveness (IC50/MIC)Target Organism/Cell Type
AnticancerIC50 = 12 µMMCF-7 Breast Cancer Cells
AntimicrobialMIC = 8 µg/mLStaphylococcus aureus
AntimicrobialMIC = 16 µg/mLEscherichia coli
MechanismDescription
Apoptosis InductionActivation of caspases leading to cell death
Cell Cycle ArrestG1 phase arrest preventing proliferation
Kinase InhibitionTargeting specific kinases involved in signaling

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the preparation of the tricyclic core (e.g., thiophene or pyrimidine derivatives) followed by functionalization via sulfanyl acetamido linkages. Key steps include:

  • Core Formation : Cyclization under reflux conditions using DMF or DMSO as solvents to stabilize intermediates .
  • Sulfanyl Acetamido Coupling : Thioether formation via nucleophilic substitution, optimized at 60–80°C with inert gas protection to prevent oxidation .
  • Esterification : Ethyl ester introduction using ethyl chloroformate in anhydrous dichloromethane .
    Methodology : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients). Yield optimization relies on stoichiometric control of sulfhydryl groups and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the tricyclic system and acetamido linkage. Aromatic protons in the benzothiophene core appear as multiplet signals at δ 6.8–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 2 ppm error) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .
    Data Interpretation : Cross-reference spectral data with analogous compounds (e.g., benzodioxin-thiophene hybrids) to resolve overlapping signals .

Q. What are the primary chemical reactivities of this compound?

  • Thioether Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxides/sulfones, altering electronic properties .
  • Ester Hydrolysis : Under basic conditions (NaOH/EtOH), the ethyl ester converts to a carboxylic acid, enhancing solubility for biological assays .
  • Amide Bond Cleavage : Susceptible to strong acids (e.g., HCl/dioxane) or enzymatic hydrolysis, requiring stabilization via steric hindrance in drug delivery studies .
    Methodology : Track reactivity via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for esters) and LC-MS for degradation products .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Root Causes :

  • Competing side reactions (e.g., oxidation of sulfhydryl groups).
  • Steric hindrance from the tricyclic core limiting acetamido coupling .
    Solutions :
  • Use N-ethylmaleimide to protect thiols during intermediate synthesis .
  • Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
  • Optimize catalysts: Switch from DMAP to N-hydroxysuccinimide for milder conditions .

Q. How should contradictory biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Case Study : reports conflicting activities (antimicrobial via cell wall disruption vs. anti-inflammatory via cytokine inhibition). Methodology :

  • Dose-Response Studies : Validate activity thresholds (e.g., IC₅₀ for antimicrobial vs. IC₂₅ for anti-inflammatory effects) .
  • Target Specificity Screening : Use knockout bacterial strains (e.g., Staphylococcus aureus ΔpenA) or siRNA-treated mammalian cells to isolate mechanisms .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., pyrimido-benzothiazin derivatives) to identify structure-activity relationships (SAR) .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2). Key interactions include hydrogen bonding with the sulfonyl group and π-π stacking of the benzothiophene ring .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. How can synthetic byproducts be identified and minimized?

Common Byproducts :

  • Desulfurization products from excessive heating .
  • Ethyl ester hydrolysis during aqueous workup .
    Analytical Strategy :
  • LC-MS/MS : Detect trace byproducts (e.g., m/z shifts corresponding to hydrolyzed esters).
  • Process Optimization : Replace protic solvents (e.g., MeOH) with THF in later stages to suppress hydrolysis .

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